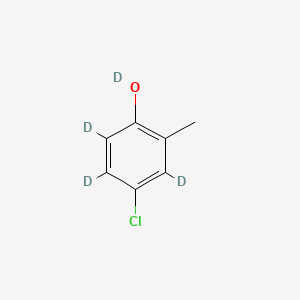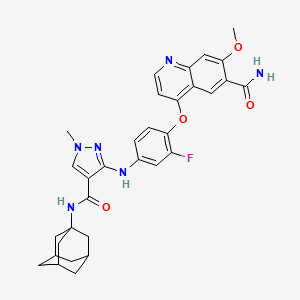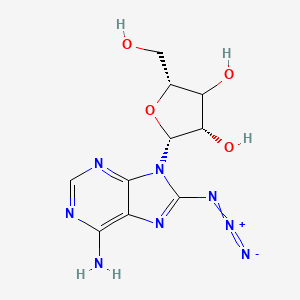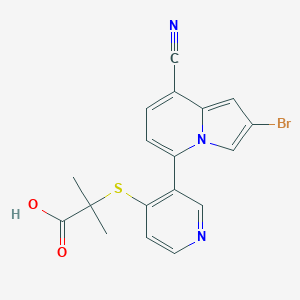
Cellobiosan-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cellobiosan-13C is a labeled derivative of cellobiosan, an anhydrosugar produced through the pyrolysis of cellulose. The “13C” label indicates that the compound contains the carbon-13 isotope, which is commonly used in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to study the structure and metabolism of organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cellobiosan-13C is typically synthesized through the pyrolysis of cellulose that has been enriched with the carbon-13 isotope. The process involves heating the cellulose in the absence of oxygen, leading to the breakdown of the polymer into smaller anhydrosugars, including cellobiosan. The reaction conditions, such as temperature and heating rate, are carefully controlled to optimize the yield of this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The cellulose feedstock is first enriched with carbon-13, often through the use of carbon-13-labeled glucose during the growth of the cellulose-producing plants. The enriched cellulose is then subjected to pyrolysis in large reactors, and the resulting this compound is purified through various separation techniques, such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Cellobiosan-13C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce various carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous solutions at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used, often in organic solvents like ethanol or tetrahydrofuran.
Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve the desired substitutions.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and alkylated derivatives of this compound.
Aplicaciones Científicas De Investigación
Cellobiosan-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study the structure and dynamics of complex molecules.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism in organisms.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic disorders.
Industry: Applied in the production of biofuels and bioplastics, where it helps in understanding the conversion processes of biomass.
Mecanismo De Acción
The mechanism of action of cellobiosan-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 label allows researchers to track the molecule through different biochemical processes, providing insights into the molecular targets and pathways involved. For example, in microbial metabolism, this compound is broken down by specific enzymes, and the labeled carbon atoms can be traced through the metabolic network to study the flow of carbon in the system.
Comparación Con Compuestos Similares
Similar Compounds
Levoglucosan: Another anhydrosugar produced through the pyrolysis of cellulose, often used in similar applications as cellobiosan-13C.
Cellobiose: A disaccharide derived from cellulose, used in various biochemical studies.
Glucose-13C: A labeled form of glucose used in metabolic studies.
Uniqueness
This compound is unique due to its specific structure and the presence of the carbon-13 isotope. This makes it particularly valuable in NMR spectroscopy and other analytical techniques, where the labeled carbon atoms provide detailed information about the molecular structure and dynamics. Additionally, its production through pyrolysis of cellulose makes it a useful model compound for studying biomass conversion processes.
Propiedades
Fórmula molecular |
C12H20O10 |
|---|---|
Peso molecular |
325.27 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)(213C)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12+/m1/s1/i12+1 |
Clave InChI |
LTYZUJSCZCPGHH-WDQZVOSTSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[13C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)
![N-[1-[(1R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395101.png)
![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)




![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)
![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)

![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)


